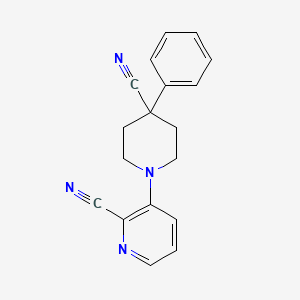![molecular formula C18H19N3O2 B12249272 8-[(Naphthalen-1-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12249272.png)
8-[(Naphthalen-1-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Naphthalen-1-yl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(Naphthalen-1-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the reaction of naphthalene derivatives with appropriate amines and carbonyl compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as catalytic hydrogenation, oxidation, and cyclization reactions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
8-[(Naphthalen-1-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-[(Naphthalen-1-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[4,5]decane-7,9-dione hydrochloride
Comparison: Compared to similar compounds, 8-[(Naphthalen-1-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits unique structural features due to the presence of the naphthalene moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H19N3O2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
8-(naphthalen-1-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C18H19N3O2/c22-16-18(20-17(23)19-16)8-10-21(11-9-18)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12H2,(H2,19,20,22,23) |
InChI Key |
NEKPDGITSRVLRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(2-methoxyethyl)-6-{5-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B12249196.png)
amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12249200.png)
![3-(3-Fluorophenyl)-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12249203.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B12249224.png)
![3-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methoxy}-6-(3-fluorophenyl)pyridazine](/img/structure/B12249229.png)
![ethyl 5-methyl-3-(2-methylprop-2-en-1-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12249240.png)
![2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)-3-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12249248.png)
![6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-7-methyl-7H-purine](/img/structure/B12249249.png)
![6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine](/img/structure/B12249254.png)

![N-[(4-methoxyphenyl)methyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B12249263.png)

![N-(2,5-difluorophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B12249273.png)
